

# Spectroscopic Profile of 5,7-Dinitrooxindole: A Technical Overview

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## Compound of Interest

Compound Name: **5,7-Dinitrooxindole**

Cat. No.: **B1333236**

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This technical guide provides a detailed analysis of the available spectroscopic data for **5,7-Dinitrooxindole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes the key findings from infrared (IR) spectroscopy and mass spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this molecule.

## Spectroscopic Data Summary

The following tables present the available quantitative data from the spectroscopic analysis of **5,7-Dinitrooxindole**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
3180	N-H Stretch	Amine (N-H)
1716	C=O Stretch	Carbonyl (C=O)
1508, 1332	N-O Stretch	Nitro (NO <sub>2</sub> )

Table 2: Mass Spectrometry (MS) Data[1]

m/z	Ion
223	[M] <sup>+</sup>
206	[M-OH] <sup>+</sup>
205	[M-H <sub>2</sub> O] <sup>+</sup>
176	[M-OH-NO] <sup>+</sup>

Note: Nuclear Magnetic Resonance (NMR) data (<sup>1</sup>H NMR and <sup>13</sup>C NMR) for **5,7-Dinitrooxindole** were not available in the reviewed literature.

## Experimental Protocols

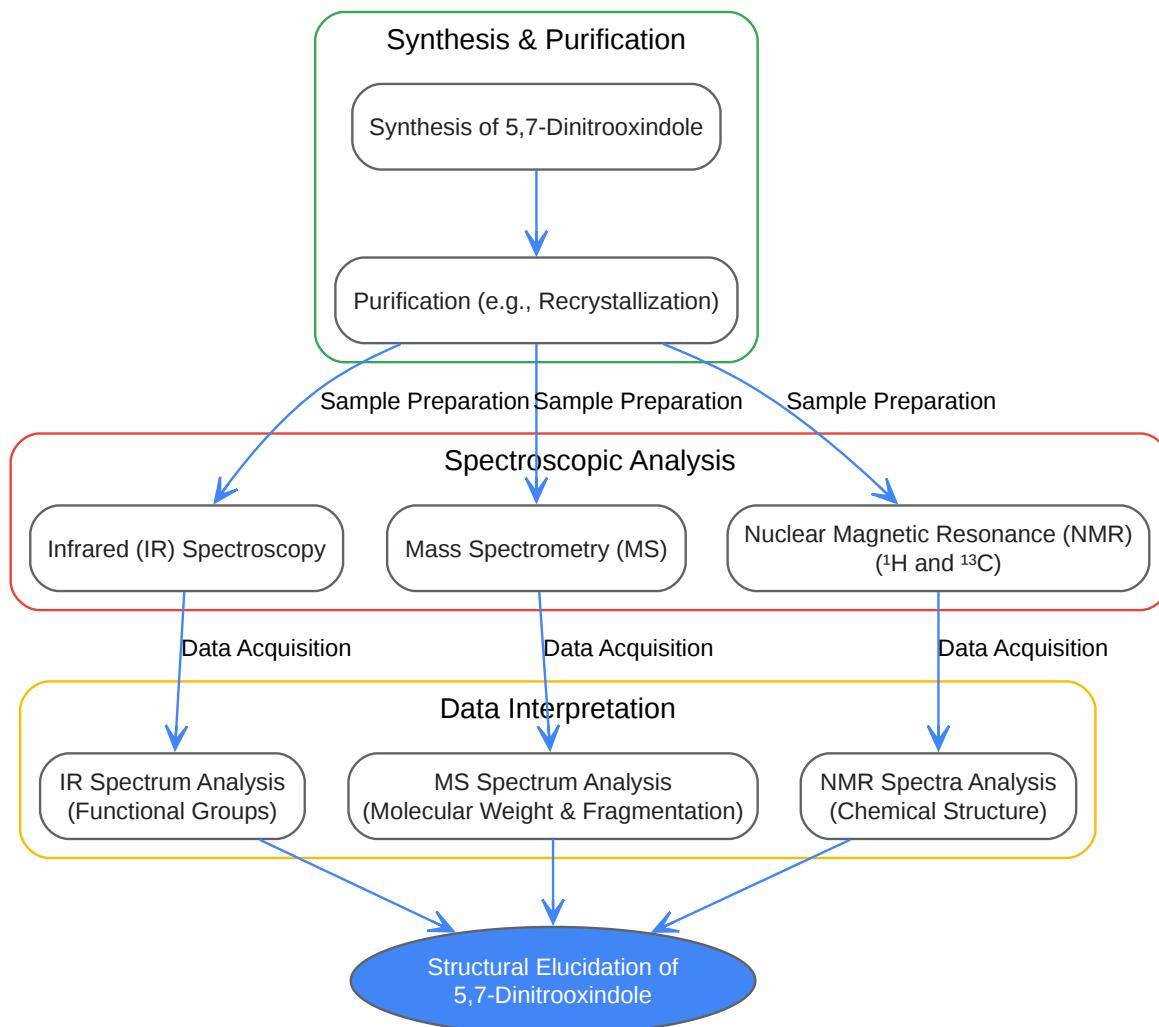
The spectroscopic data presented above was obtained from the characterization of **5,7-Dinitrooxindole** synthesized as described in the literature. The following is a summary of the reported synthesis protocol.

### Synthesis of **5,7-Dinitrooxindole**<sup>[1]</sup>

The synthesis of **5,7-Dinitrooxindole** can be achieved through the nitration of oxindole. While specific reaction conditions can be optimized, a representative procedure involves the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to a solution of oxindole at a controlled temperature. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the product is isolated by pouring the reaction mixture into ice water, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield **5,7-Dinitrooxindole** as a solid.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **5,7-Dinitrooxindole**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **5,7-Dinitrooxindole**.

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## References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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